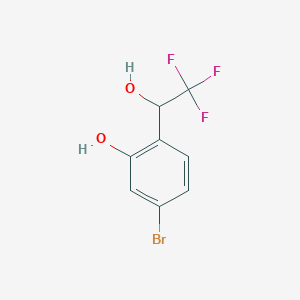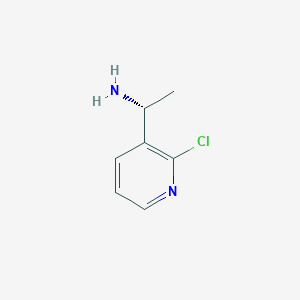
5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol: is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol typically involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group can be accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, trifluoromethylation, and hydroxylation processes, often optimized for yield and purity. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in 5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol
- 3-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol
- 2-Bromo-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
Uniqueness
5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the trifluoromethyl group can also impart unique chemical and physical properties, such as increased stability and lipophilicity, compared to similar compounds.
Propriétés
Formule moléculaire |
C8H6BrF3O2 |
|---|---|
Poids moléculaire |
271.03 g/mol |
Nom IUPAC |
5-bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H6BrF3O2/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,7,13-14H |
Clé InChI |
QRAAXRQRXHPCDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)O)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13594882.png)







![7-Azaspiro[3.5]non-1-enehydrochloride](/img/structure/B13594933.png)


![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid](/img/structure/B13594948.png)

![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)
